molecular formula C22H28N4O5S B2942899 N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(pyridin-4-ylmethyl)oxalamide CAS No. 872975-97-8

N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(pyridin-4-ylmethyl)oxalamide

Cat. No.: B2942899
CAS No.: 872975-97-8
M. Wt: 460.55
InChI Key: AKBMKWBXBXHZEA-UHFFFAOYSA-N
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Description

This oxalamide derivative features a mesitylsulfonyl-substituted 1,3-oxazinan-2-ylmethyl group at the N1 position and a pyridin-4-ylmethyl group at the N2 position. The mesitylsulfonyl moiety (2,4,6-trimethylbenzenesulfonyl) is a sterically bulky, electron-withdrawing group that may enhance metabolic stability by resisting enzymatic hydrolysis .

Properties

IUPAC Name

N'-(pyridin-4-ylmethyl)-N-[[3-(2,4,6-trimethylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O5S/c1-15-11-16(2)20(17(3)12-15)32(29,30)26-9-4-10-31-19(26)14-25-22(28)21(27)24-13-18-5-7-23-8-6-18/h5-8,11-12,19H,4,9-10,13-14H2,1-3H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKBMKWBXBXHZEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC3=CC=NC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

The compound interacts with its target, the receptor tyrosine kinases, and inhibits their activity. This inhibition can lead to a decrease in the phosphorylation of specific proteins, which can alter cellular signaling pathways and result in changes to cell function.

Biochemical Pathways

The inhibition of receptor tyrosine kinases can affect multiple biochemical pathways. These pathways often involve the regulation of cell growth and differentiation. The exact pathways affected can depend on the specific type of tyrosine kinase that is inhibited.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability. Additionally, the presence of other compounds or drugs can influence its metabolism and excretion.

Biological Activity

N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(pyridin-4-ylmethyl)oxalamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including an oxazinan ring and a mesitylsulfonyl group, suggest a range of biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, supported by data from various studies and case analyses.

Structural Characteristics

The molecular formula of this compound is C24H31N3O6SC_{24}H_{31}N_{3}O_{6}S with a molecular weight of approximately 489.6 g/mol. The compound features:

  • Oxazinan Ring : Enhances stability and biological interaction.
  • Mesitylsulfonyl Group : Increases reactivity and potential for enzyme inhibition.
  • Oxalamide Linkage : Contributes to the compound's pharmacological properties.

Anticancer Properties

Research indicates that compounds structurally similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study on oxazinonaphthalene analogs showed that certain derivatives induced cell cycle arrest at the G2/M phase and inhibited tubulin polymerization, leading to apoptosis in cancer cells .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (μM)Mechanism of Action
4dA27804.47Tubulin inhibition
5cMCF-752.8Cell cycle arrest
5gA2780/RCIS20.0Apoptosis induction

The mechanism of action for these compounds often involves interaction with microtubules, disrupting normal cellular processes and leading to cell death.

Antimicrobial Activity

Preliminary investigations suggest that this compound may also possess antimicrobial properties. The presence of sulfonamide groups is known to enhance antibacterial activity by inhibiting bacterial folate synthesis pathways .

Case Studies

In a recent study focused on similar oxazinan compounds, researchers synthesized a series of derivatives and evaluated their biological activities. Among these, specific compounds demonstrated significant antiproliferative effects against resistant cancer cell lines, indicating potential as therapeutic agents in oncology .

Case Study Summary:
A compound structurally related to this compound was tested for its ability to induce apoptosis in MCF-7 breast cancer cells. The results indicated a dose-dependent response with an IC50 value of approximately 30 μM, suggesting that modifications in the structure could enhance efficacy .

Comparison with Similar Compounds

Substituent Diversity and Structural Features

Oxalamides are a versatile class of compounds with variable N1 and N2 substituents. Key analogues and their structural differences are summarized below:

Compound Name N1 Substituent N2 Substituent Key Functional Groups Application/Activity Reference
Target Compound 3-(Mesitylsulfonyl)-1,3-oxazinan-2-ylmethyl Pyridin-4-ylmethyl Mesitylsulfonyl (bulky, electron-withdrawing), pyridine (aromatic) Not explicitly stated; structural analogs suggest antiviral or flavor potential N/A
S336 (CAS 745047-53-4) 2,4-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl Dimethoxybenzyl (electron-donating), pyridine Umami flavor agonist (Savorymyx® UM33)
Compound 16 () 4-(4-Hydroxybenzoyl)phenyl 4-Methoxyphenethyl Hydroxybenzoyl (polar), methoxy Not specified; structural motifs suggest potential bioactivity
Compound 13 () (1-Acetylpiperidin-2-yl)(5-(2-hydroxyethyl)-4-methylthiazol-2-yl)methyl 4-Chlorophenyl Thiazole (heterocyclic), hydroxyethyl, chlorophenyl HIV entry inhibitor
Compound 1c () 4-Chloro-3-(trifluoromethyl)phenyl 2-Fluoro-4-((2-(methylcarbamoyl)pyridin-4-yl)oxy)phenyl Trifluoromethyl (lipophilic), fluorophenyl, pyridinyloxy Anticancer (regorafenib analog)

Metabolic Stability and Hydrolysis Resistance

  • Target Compound: The mesitylsulfonyl group may reduce amide bond hydrolysis due to steric hindrance and electronic effects.
  • Compound 13 (HIV Inhibitor) : The thiazole and chlorophenyl groups may enhance metabolic stability, though specific data are unavailable .

Physicochemical Properties

  • Solubility : Polar groups (e.g., hydroxybenzoyl in Compound 16 ) enhance aqueous solubility. The target compound’s mesitylsulfonyl group may reduce solubility due to hydrophobicity.
  • Molecular Weight : While exact data are unavailable, the target compound’s molecular weight is likely >500 Da, similar to S336 (MW 434.5 g/mol) and Compound 1c (MW ~530 g/mol) .

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